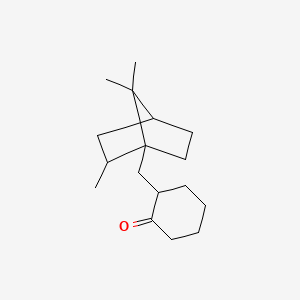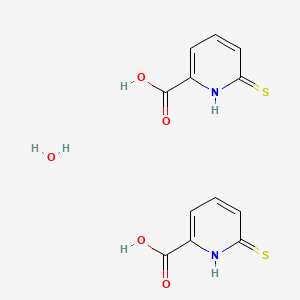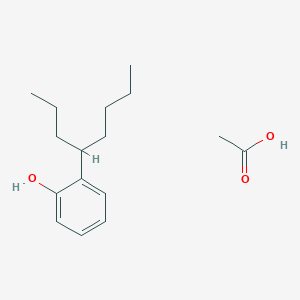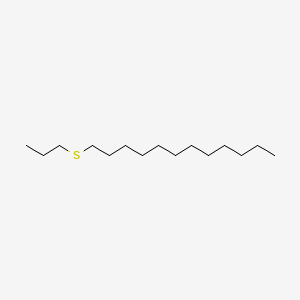
Dodecane, 1-(propylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecane, 1-(propylthio)-: is an organic compound with the molecular formula C15H32S . It is a sulfide derivative of dodecane, characterized by the presence of a propylthio group attached to the dodecane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dodecane, 1-(propylthio)- typically involves the reaction of dodecane with propylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction. One common method involves the use of hexamethylphosphoramide (HMPA) as a solvent and sodium cyanoborohydride as a reducing agent .
Industrial Production Methods: Industrial production of Dodecane, 1-(propylthio)- may involve large-scale chemical reactions using similar synthetic routes. The process typically includes the use of high-purity reactants, controlled reaction conditions, and efficient purification techniques to obtain the desired product with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Dodecane, 1-(propylthio)- undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The propylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Dodecane, 1-(propylthio)- is used as a reagent in organic synthesis, particularly in the formation of sulfide linkages. It serves as a precursor for the synthesis of more complex sulfur-containing compounds .
Biology: In biological research, this compound is used to study the effects of sulfide groups on biological systems. It can be used as a model compound to investigate the interactions of sulfides with proteins and enzymes .
Industry: In the industrial sector, this compound is used as an intermediate in the production of surfactants, lubricants, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Mécanisme D'action
The mechanism of action of Dodecane, 1-(propylthio)- involves its ability to interact with various molecular targets through its sulfide group. The sulfide group can form strong bonds with metals and other electrophiles, making it useful in catalysis and stabilization processes. The compound can also undergo oxidation and reduction reactions, which are essential for its reactivity and functionality in different applications .
Comparaison Avec Des Composés Similaires
Dodecane: A simple alkane with the formula C12H26, used as a solvent and in fuel applications.
1-Dodecanethiol: An alkyl thiol with the formula C12H26S, used in the synthesis of gold nanoparticles and as a stabilizer.
Dodecylpropyl sulfide: Another sulfide derivative of dodecane, similar in structure to Dodecane, 1-(propylthio)-.
Uniqueness: Dodecane, 1-(propylthio)- is unique due to the presence of the propylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in specific applications where the sulfide functionality is required .
Propriétés
Numéro CAS |
66271-82-7 |
|---|---|
Formule moléculaire |
C15H32S |
Poids moléculaire |
244.5 g/mol |
Nom IUPAC |
1-propylsulfanyldodecane |
InChI |
InChI=1S/C15H32S/c1-3-5-6-7-8-9-10-11-12-13-15-16-14-4-2/h3-15H2,1-2H3 |
Clé InChI |
JSIGETQGUMEVQW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


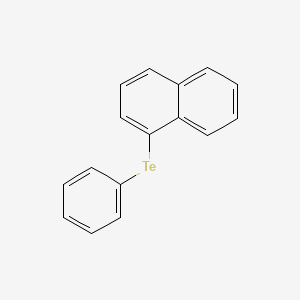
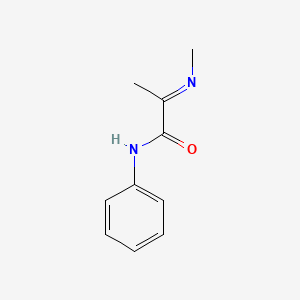
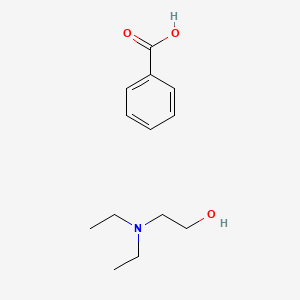
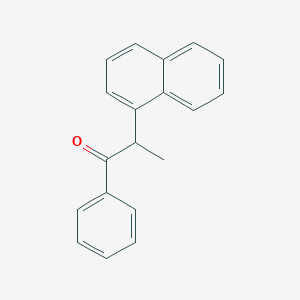

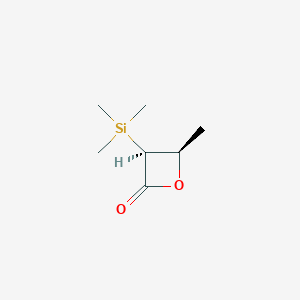
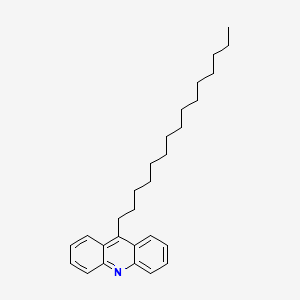
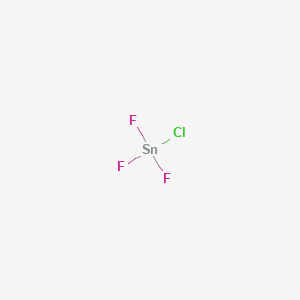
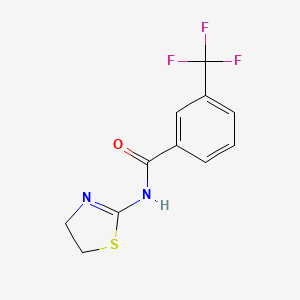
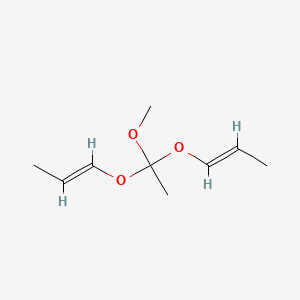
![2-[2-(Dibutylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14479089.png)
